molecular formula C22H22N2O3 B253060 N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

Cat. No. B253060
M. Wt: 362.4 g/mol
InChI Key: YLYSDCDRZYWZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in the treatment of various cancers and autoimmune diseases.

Mechanism of Action

TAK-659 works by binding to the active site of N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide, which prevents its activation and downstream signaling. This leads to the inhibition of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells in CLL, MCL, and DLBCL.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, TAK-659 has also been shown to have anti-inflammatory effects. This is because N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide is also expressed in other immune cells, such as macrophages and dendritic cells, where it plays a role in Toll-like receptor (TLR) signaling. By inhibiting N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide activity, TAK-659 can reduce the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One advantage of TAK-659 is its high selectivity for N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide. This means that it is less likely to have off-target effects, which can lead to unwanted side effects. However, one limitation of TAK-659 is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research and development of TAK-659. One area of interest is the combination of TAK-659 with other targeted therapies, such as venetoclax or lenalidomide, to improve treatment outcomes in CLL and other B-cell malignancies. Another potential application of TAK-659 is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, where N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide plays a role in the pathogenesis of the disease. Finally, there is also interest in the development of more potent and selective N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide inhibitors, which may have improved efficacy and fewer side effects compared to TAK-659.
Conclusion:
In conclusion, TAK-659 is a promising small molecule inhibitor with potential therapeutic applications in B-cell malignancies and autoimmune diseases. Its high selectivity for N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide and anti-inflammatory effects make it an attractive candidate for further research and development. Future studies will be needed to fully understand the potential of TAK-659 and its role in the treatment of these diseases.

Synthesis Methods

The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid ester. The boronic acid ester is then subjected to a Suzuki-Miyaura coupling reaction with 2-furanylboronic acid to form TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide activity, which plays a critical role in the survival and proliferation of B-cells.

properties

Product Name

N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-furamide

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-[3-[(4-tert-butylbenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H22N2O3/c1-22(2,3)16-11-9-15(10-12-16)20(25)23-17-6-4-7-18(14-17)24-21(26)19-8-5-13-27-19/h4-14H,1-3H3,(H,23,25)(H,24,26)

InChI Key

YLYSDCDRZYWZFH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.